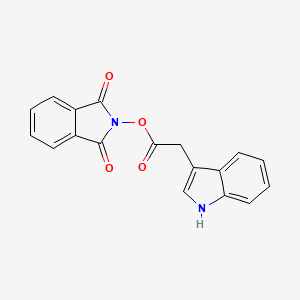

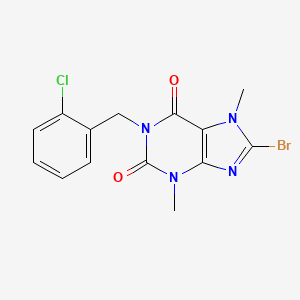

![molecular formula C17H16N4OS B2649110 1-([2,3'-Bipyridin]-3-ylmethyl)-3-(thiophen-2-ylmethyl)urea CAS No. 2034247-60-2](/img/structure/B2649110.png)

1-([2,3'-Bipyridin]-3-ylmethyl)-3-(thiophen-2-ylmethyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-([2,3'-Bipyridin]-3-ylmethyl)-3-(thiophen-2-ylmethyl)urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as Bipyridine-Thiourea and has a molecular formula of C18H16N4OS.

Applications De Recherche Scientifique

Complexation-induced Unfolding and Self-assembly

The synthesis and conformational studies of heterocyclic ureas, including compounds similar to "1-([2,3'-Bipyridin]-3-ylmethyl)-3-(thiophen-2-ylmethyl)urea," reveal their ability to unfold and form multiply hydrogen-bonded complexes. These compounds equilibrate with sheetlike structures, indicating potential applications in self-assembly and nanotechnology. The detailed studies, including X-ray crystallographic analyses and NMR solution studies, suggest their use as building blocks for creating complex, hydrogen-bonded structures that mimic biological processes like the helix-to-sheet transition of peptides (Corbin et al., 2001).

Enzyme Inhibition for Therapeutic Applications

Research on flexible urea derivatives has identified their potential as novel acetylcholinesterase inhibitors, which could be pivotal in developing treatments for conditions like Alzheimer's disease. By optimizing the chemical structure for greater conformational flexibility and interaction with enzyme binding sites, these compounds offer a pathway to designing more effective therapeutic agents (Vidaluc et al., 1995).

Synthetic Methodologies and Drug Intermediates

The development of synthetic methodologies for urea derivatives, including those structurally related to "1-([2,3'-Bipyridin]-3-ylmethyl)-3-(thiophen-2-ylmethyl)urea," has implications for the production of small molecule anticancer drugs. High-yield synthetic methods for key intermediates have been established, facilitating the production of targeted therapeutic compounds with confirmed structures through advanced spectroscopic techniques (Zhang et al., 2019).

Cytokinin-like Activity and Plant Morphogenesis

Urea derivatives have been identified as synthetic compounds with cytokinin-like activity, significantly impacting cell division and differentiation in plant biology. Compounds like forchlorofenuron (CPPU) and thidiazuron (TDZ) demonstrate the impact of chemical structure on their biological activity, offering insights into their use in in vitro plant morphogenesis studies and potentially enhancing agricultural productivity (Ricci & Bertoletti, 2009).

Anion Receptors and Molecular Recognition

Research into non-racemic atropisomeric ureas as neutral enantioselective anion receptors highlights their potential in molecular recognition and catalysis. Through NMR titration experiments and X-ray data, these studies explore the binding constants and enantioselectivities of urea derivatives with N-protected amino acid salts, contributing to our understanding of their role in bifunctional organocatalysis (Roussel et al., 2006).

Propriétés

IUPAC Name |

1-[(2-pyridin-3-ylpyridin-3-yl)methyl]-3-(thiophen-2-ylmethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4OS/c22-17(21-12-15-6-3-9-23-15)20-11-14-5-2-8-19-16(14)13-4-1-7-18-10-13/h1-10H,11-12H2,(H2,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADXAIGPGBPICTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=C(C=CC=N2)CNC(=O)NCC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-([2,3'-Bipyridin]-3-ylmethyl)-3-(thiophen-2-ylmethyl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

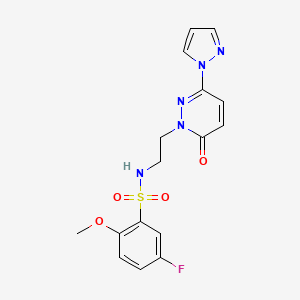

![rac-(1R,2S,4R,5R,6R)-3-Oxatricyclo[3.2.1.02,4]octane-6-carbonitrile](/img/structure/B2649032.png)

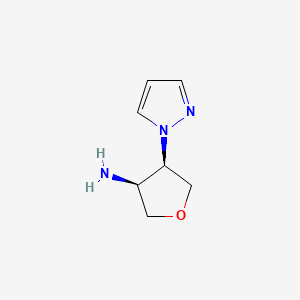

![2-[3-(Dimethylamino)oxetan-3-yl]acetic acid](/img/structure/B2649035.png)

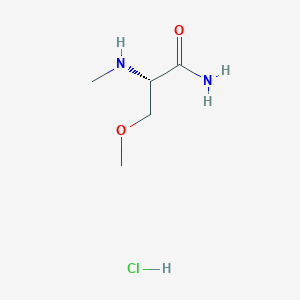

![N-[(2-ethoxyphenyl)methyl]-5-[(4-ethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2649037.png)

![exo-(1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.1]heptan-6-amine](/img/structure/B2649043.png)

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(2-chlorophenyl)-1,3-thiazol-2-amine](/img/structure/B2649044.png)

![2-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-adamantyl]acetic acid](/img/structure/B2649048.png)